molecular formula C8H8N4 B158780 Quinazoline-2,4-diamine CAS No. 1899-48-5

Quinazoline-2,4-diamine

Cat. No. B158780
CAS RN: 1899-48-5
M. Wt: 160.18 g/mol
InChI Key: XELRMPRLCPFTBH-UHFFFAOYSA-N
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Description

Quinazoline-2,4-diamine is a compound with the molecular formula C8H8N4. It is also known by other names such as 2,4-Diaminoquinazoline and 2,4-Quinazolinediamine . This compound has been the subject of various studies due to its potential biological activities .


Synthesis Analysis

This compound can be synthesized through various methods. One reported method involves the condensation of aromatic o-aminonitriles with DMF or N, N-diethylformamide in the presence of ZnCl2 at 190-200°C . Another method involves the use of a basic anion-functionalized ionic liquid for efficient CO2 capture and catalytic conversion of CO2 to this compound .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . The compound has a molecular weight of 160.18 g/mol .


Chemical Reactions Analysis

This compound derivatives have been synthesized and tested for various biological activities . For instance, N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have been synthesized and tested for antibacterial activity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 160.18 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The compound is characterized by a topological polar surface area of 77.8 Ų .

Scientific Research Applications

Antibacterial and Antileishmanial Activity

Quinazoline-2,4-diamine derivatives have shown significant antibacterial activity against multidrug-resistant Staphylococcus aureus and Acinetobacter baumannii. These derivatives exhibit minimum inhibitory concentrations in the low micromolar range and have limited potential for resistance, low toxicity, and effective in vivo activity, making them promising candidates for antibacterial agents (Van Horn et al., 2014). Additionally, they have demonstrated antileishmanial activity against Leishmania donovani and L. amazonensis intracellular amastigotes, with some compounds showing efficacy in murine models of visceral leishmaniasis (Van Horn et al., 2014).

Antimalarial Activity

This compound derivatives have been identified as potent antimalarial agents. Approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity, leading to the discovery of promising drug leads with high antimalarial activity (Mizukawa et al., 2021). Other studies have also reported on the synthesis and evaluation of N2,N4-disubstituted quinazoline-2,4-diamines against Plasmodium falciparum, identifying compounds with good activity and reasonable selectivity over mammalian cell lines (Pobsuk et al., 2018).

Alzheimer's Disease Treatment

2,4-Disubstituted quinazolines have been explored for their potential in treating Alzheimer's disease. Several quinazoline derivatives have been synthesized and evaluated for their ability to inhibit acetyl and butyrylcholinesterase enzymes, prevent beta-amyloid aggregation, and exhibit antioxidant properties. These compounds show promise as multi-targeting agents for Alzheimer's disease treatment (Mohamed & Rao, 2017).

Optoelectronic Materials

Quinazoline derivatives have been incorporated into π-extended conjugated systems for the creation of novel optoelectronic materials. Their applications include use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review highlights the significance of quinazoline and pyrimidine fragments in developing materials for organic light-emitting diodes and other optoelectronic applications (Lipunova et al., 2018).

Synthesis and Structural Studies

Research on the synthesis of this compound derivatives has contributed to the development of efficient and mild synthetic methods, yielding high-quality compounds for further biological evaluation. Such research facilitates the creation of diverse libraries of bioactive compounds (Mohamed & Rao, 2015).

Mechanism of Action

Target of Action

Quinazoline-2,4-diamine, also known as 2,4-Diaminoquinazoline, is a heterocyclic compound that has been found to interact with various biological targets. It has been reported to inhibit the decapping scavenger enzyme DcpS , which plays a crucial role in mRNA decay and is involved in the pathogenesis of certain diseases such as spinal muscular atrophy . Additionally, it has been identified as a potential inhibitor against Chikungunya and Ross River Viruses .

Mode of Action

The compound acts by inhibiting the decapping scavenger enzyme DcpS, leading to context-specific modulation of SMN transcript levels . This inhibition can result in a broad spectrum of biological effects, both in vitro and in vivo . In the context of viral infections, it has been found to inhibit the replication of Chikungunya and Ross River Viruses .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse. In the case of spinal muscular atrophy, the compound’s inhibition of DcpS leads to changes in SMN transcript levels, which can have downstream effects on various cellular processes . Furthermore, the compound’s antiviral activity suggests that it may interfere with viral replication pathways .

Result of Action

The molecular and cellular effects of this compound’s action are context-specific. For instance, in the treatment of spinal muscular atrophy, the compound can cause modest and transient increases in SMN2 mRNA levels . In terms of its antiviral activity, the compound has been found to reduce the cytopathic effect and immunofluorescence of infected cells in a dose-dependent manner .

Future Directions

Research into Quinazoline-2,4-diamine and its derivatives is ongoing, with recent studies focusing on their potential therapeutic applications . For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity .

properties

IUPAC Name

quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELRMPRLCPFTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172415
Record name 2,4-Diaminoquinazoline
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Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1899-48-5
Record name 2,4-Diaminoquinazoline
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Record name 1899-48-5
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Record name 2,4-Diaminoquinazoline
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Record name 1899-48-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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